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Compound of Interest

Compound Name: CH 5450

Cat. No.: B1684288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification

methodologies for Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor.

Alectinib, also known as CH5424802, is a critical therapeutic agent for ALK-positive non-small

cell lung cancer (NSCLC).[1][2] This document details various synthetic routes, experimental

protocols, and purification techniques, presenting quantitative data in structured tables and

visualizing complex processes with diagrams.

Chemical Structure and Properties
IUPAC Name: 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-

5H-benzo[b]carbazole-3-carbonitrile[3]

Molecular Formula: C₃₀H₃₄N₄O₂[3]

Molar Mass: 482.628 g·mol⁻¹[3]

CAS Number: 1256580-46-7[3]

Synthesis of Alectinib
Multiple synthetic routes for Alectinib have been developed, ranging from initial medicinal

chemistry approaches to scalable manufacturing processes.[4] Key strategies often involve the

construction of the characteristic indole-fused tetracyclic core.[1][4]
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Synthetic Route 1: Reductive Cyclization and Friedel-
Crafts Reaction
A scalable manufacturing process has been established that utilizes an intramolecular

reductive cyclization and an intramolecular Friedel-Crafts reaction to construct the core

tetracyclic scaffold of Alectinib.[4] This optimized route is designed to minimize the formation of

impurities that are challenging to remove in later stages.[4]

Key Features:

High Overall Yield: The established manufacturing process can consistently produce

Alectinib on a multi-kilogram scale with a typical overall yield of 29%.[4]

High Purity: The process delivers a final product with a purity exceeding 99.9 area%.[4]

Synthetic Route 2: α-Arylation of Enone and Reductive
Cyclization
A novel synthetic route has been reported that employs an α-arylation of an enone and a

reductive cyclization as the key steps.[5] This method starts from readily available materials

and is noted for its high yields and avoidance of regioisomeric mixtures.[5]

Key Steps:

Suzuki-Miyaura Cross-Coupling: This reaction is a crucial step in this synthetic pathway.[5]

Reductive Cyclization: This step is employed to form the core structure of Alectinib.[5]

Upon heating a mixture of the intermediate XIV and excess 4-morpholinopiperidine in DMF, the

Alectinib free base was obtained, albeit in a 20% yield.[5] Microwave irradiation at 200°C was

found to improve the yield of the desired product.[5]

Summary of Synthetic Approaches
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Synthetic Route Key Reactions
Starting

Materials
Reported Yield

Key

Advantages

Scalable

Manufacturing

Process

Intramolecular

Reductive

Cyclization,

Intramolecular

Friedel-Crafts

Reaction

2-aryl-2-

methylpropionic

acid, mono-tert-

butyl malonate,

4-chloro-3-

nitrobenzonitrile,

and 4-

morpholinopiperi

dine[1]

29% (overall)[4]

Scalable, high

purity, impurity

control[4]

α-Arylation and

Reductive

Cyclization

Suzuki-Miyaura

Cross-Coupling,

Reductive

Cyclization

4-(4-

methoxyphenyl)b

utyric acid or 2-

ethyl anisole[5]

Good yield[5]

Readily available

starting

materials, avoids

regioisomers[5]

Medicinal

Chemistry

Approach (for

FIH studies)

Double

Intramolecular

Cyclization

Not specified in

detail
32% (overall)[1]

Suitable for initial

multi-kilogram

quantities[1]

Experimental Protocols
General Synthesis Workflow
The synthesis of Alectinib is a multi-step process that involves the careful assembly of its

complex carbazole backbone followed by the introduction of the side chains.

Alectinib Synthesis Workflow
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Caption: A generalized workflow for the synthesis of Alectinib.

Protocol for the Formation of Alectinib Hydrochloride
Salt
The final step in many synthetic procedures is the formation of a pharmaceutically acceptable

salt, typically the hydrochloride salt, to improve stability and solubility.

Procedure:

Dissolve 9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-

benzo[b]carbazole-3-carbonitrile in a mixture of methyl ethyl ketone, water, and acetic acid at

60°C.[6]

Add hydrochloric acid (2 N) dropwise to the solution.[6]

Stir the mixture at 60°C for 30 minutes.[6]

Add ethanol dropwise to precipitate the solid.[6]

Filter and dry the precipitated solid to obtain the monohydrochloride salt.[6]

The resulting salt can be further pulverized using a jet mill.[6]

Purification of Alectinib
The purification of Alectinib is crucial to ensure high purity and remove any process-related

impurities or by-products. Impurities can arise from unreacted starting materials, synthetic by-

products, or residual solvents.[2]

Purification Methods
Crystallization: This is a common method for purifying the final product. Solvents such as

methanol or a mixture of dichloromethane and methanol are preferred.[7]

Column Chromatography: This technique is often used to purify intermediates during the

synthesis process.[7]
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Solvent Contacting: The crude Alectinib can be purified by contacting it with a suitable

solvent or solvent mixture.[7] Preferred solvents include water, halogenated solvents (like

dichloromethane), and alcohols (like methanol, ethanol).[7]

Purification Workflow

Alectinib Purification Workflow
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Caption: A general workflow for the purification of Alectinib.

Summary of Purification Techniques
Technique Solvents/Conditions Purpose

Crystallization

Methanol,

Dichloromethane/Methanol

mixture[7]

High-purity final product

isolation

Column Chromatography
Not specified in detail, used for

intermediates[7]
Intermediate purification

Solvent Contacting

Water, Dichloromethane,

Methanol, Ethanol, or mixtures

thereof[7]

Removal of impurities from

crude product

Drying

Vacuum drying, heat drying,

spray drying, freeze drying,

supercritical drying[7]

Removal of unbound solvent

Signaling Pathway of Alectinib
Alectinib is a potent and selective inhibitor of ALK and RET receptor tyrosine kinases.[3] By

inhibiting ALK, Alectinib blocks downstream signaling pathways, including the STAT3 and
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PI3K/AKT/mTOR pathways, which ultimately leads to the induction of apoptosis in tumor cells.

[3]

Alectinib Mechanism of Action
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Caption: A simplified diagram of Alectinib's mechanism of action.

This guide provides a foundational understanding of the synthesis and purification of Alectinib.

For detailed experimental parameters and safety information, researchers should consult the

primary literature cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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